Methscopolamine

Overview

Description

Methscopolamine is a quaternary ammonium derivative of scopolamine, primarily used as a muscarinic antagonist. It is commonly employed in the treatment of peptic ulcers, motion sickness, and other gastrointestinal disorders. This compound works by blocking the muscarinic acetylcholine receptors, thereby reducing gastric acid secretion and inhibiting gastrointestinal motility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methscopolamine is synthesized through the methylation of scopolamine. The process involves the reaction of scopolamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or methanol under reflux conditions .

Industrial Production Methods: In industrial settings, this compound bromide is produced by reacting scopolamine with methyl bromide. The reaction is carried out in a solvent such as ethanol or isopropanol, followed by purification through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Methscopolamine undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form scopolamine and the corresponding methyl halide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed:

Substitution Reactions: Products include scopolamine derivatives.

Hydrolysis: Products include scopolamine and methyl halides.

Scientific Research Applications

Methscopolamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving muscarinic acetylcholine receptors and their role in various physiological processes.

Medicine: Utilized in the treatment of peptic ulcers, motion sickness, and other gastrointestinal disorders.

Industry: Applied in the formulation of pharmaceuticals and as an additive in certain industrial processes.

Mechanism of Action

Methscopolamine exerts its effects by acting as a muscarinic antagonist. It blocks the muscarinic acetylcholine receptors, preventing the binding of acetylcholine. This inhibition reduces gastric acid secretion, inhibits gastrointestinal motility, and decreases salivary excretion. The compound also affects the central nervous system by blocking the transmission of nerve impulses in the parasympathetic nervous system .

Comparison with Similar Compounds

Methscopolamine is structurally similar to other muscarinic antagonists such as:

Scopolamine: Both compounds are derived from the same parent molecule but differ in their methylation status.

Atropine: Another muscarinic antagonist with similar pharmacological effects but different chemical structure.

Hyoscine: Similar to scopolamine, it is used for similar therapeutic purposes

Uniqueness: this compound’s quaternary ammonium structure makes it less likely to cross the blood-brain barrier compared to its tertiary counterparts like scopolamine. This property reduces central nervous system side effects, making it a preferred choice for certain therapeutic applications .

Biological Activity

Methscopolamine bromide, a quaternary ammonium derivative of scopolamine, is primarily recognized for its role as an anticholinergic agent. It is used in the treatment of various digestive system disorders, particularly those associated with excessive gastric secretions and motility issues. This article explores the biological activity of this compound, including its pharmacodynamics, clinical applications, and recent research findings.

This compound acts as an antagonist to muscarinic acetylcholine receptors (mAChRs), specifically targeting M1, M2, and M3 subtypes. By blocking these receptors, this compound interferes with the action of acetylcholine in the parasympathetic nervous system, which leads to decreased gastrointestinal motility and secretion. This mechanism is particularly beneficial in managing conditions such as:

- Peptic ulcers

- Irritable bowel syndrome (IBS)

- Motion sickness

- Nausea

The drug exhibits a lower potency compared to scopolamine but retains significant therapeutic effects at higher doses. Studies have shown that this compound can cross the blood-brain barrier at elevated concentrations, potentially leading to central nervous system effects similar to those of scopolamine .

Pharmacokinetics

- Absorption : this compound is poorly absorbed in the gastrointestinal tract, with total absorption rates ranging from 10% to 25% .

- Distribution : The volume of distribution is not well-defined, indicating variability in how the drug disperses throughout body tissues.

- Metabolism and Elimination : Limited data exist regarding its metabolism; however, it is primarily eliminated through renal pathways .

Clinical Applications and Efficacy

This compound has been extensively studied for its efficacy in treating gastrointestinal disorders. Its use has been documented in various clinical settings:

- Peptic Ulcer Disease : this compound reduces gastric acid secretion and enhances ulcer healing by decreasing gastric motility.

- Irritable Bowel Syndrome : It alleviates abdominal cramping and diarrhea by reducing gut hyperactivity.

- Motion Sickness : The drug's anticholinergic properties help prevent nausea and vomiting associated with motion sickness.

Table 1: Summary of Clinical Applications

Case Studies

Recent case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study 1 : A patient with severe IBS experienced significant symptom relief after a treatment regimen including this compound. The patient's abdominal pain decreased markedly within two weeks of starting therapy.

- Case Study 2 : In a clinical trial involving patients with peptic ulcers, those treated with this compound showed faster healing rates compared to placebo groups, indicating its effectiveness as an adjunct therapy .

Research Findings

Recent studies have further elucidated the pharmacological properties of this compound:

- A comparative study indicated that while this compound has a similar effect on response rates as scopolamine, it is less potent by a factor of ten .

- Research also demonstrated that this compound's inhibition of cholinergic activity can lead to altered hormonal responses during sleep, suggesting broader implications for its use beyond gastrointestinal disorders .

Properties

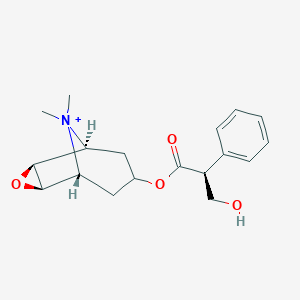

IUPAC Name |

[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1/t12?,13-,14-,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCOQTDXKCNBEE-XJMZPCNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155-41-9 (Bromide), 18067-13-5 (Methylsulfate), 6106-46-3 (Nitrate) | |

| Record name | Methscopolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046931 | |

| Record name | Methscopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

INSOL IN ACETONE & IN CHLOROFORM | |

| Record name | METHYLSCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

tropic acid; scopolamine hydrobromide; methylatropine bromide; apomethscopolamine bromide | |

| Record name | METHYLSCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER | |

CAS No. |

13265-10-6 | |

| Record name | Methscopolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methscopolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methscopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHSCOPOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR09VTQ8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLSCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.